
4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound is characterized by the presence of bromine, chlorine, and methyl substituents on the indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine typically involves a multi-step process. One common method includes the regioselective bromination of a precursor compound followed by cyclization with hydrazine. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper acetate (Cu(OAc)2) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction can yield oxides and amines, respectively .
Applications De Recherche Scientifique
4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-1-methyl-1H-indazol-3-amine
- 4-Chloro-1-methyl-1H-indazol-3-amine
- 6-Methyl-1H-indazol-3-amine
Uniqueness
4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine is unique due to the specific combination of bromine, chlorine, and methyl substituents on the indazole core. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C8H7BrClN3 |
|---|---|
Poids moléculaire |
260.52 g/mol |
Nom IUPAC |
4-bromo-5-chloro-6-methyl-1H-indazol-3-amine |
InChI |
InChI=1S/C8H7BrClN3/c1-3-2-4-5(6(9)7(3)10)8(11)13-12-4/h2H,1H3,(H3,11,12,13) |
Clé InChI |
IXQOUNYOHMNHGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1Cl)Br)C(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


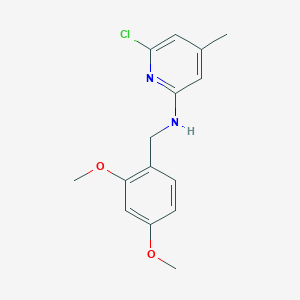
![5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13919187.png)
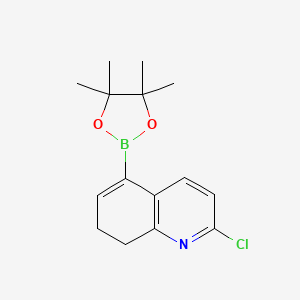
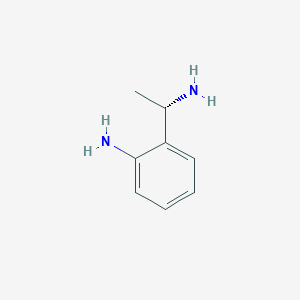
![6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13919205.png)
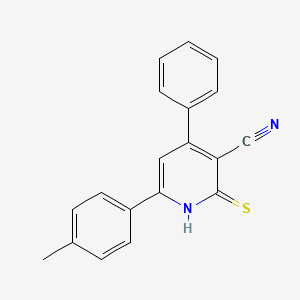
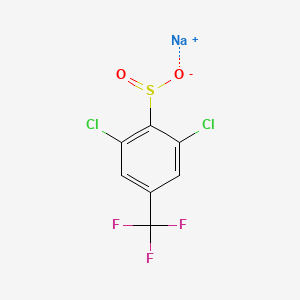
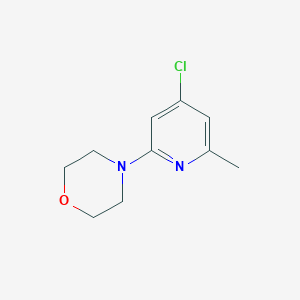
![2-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B13919224.png)
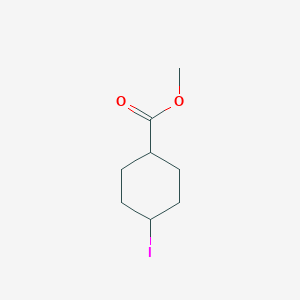
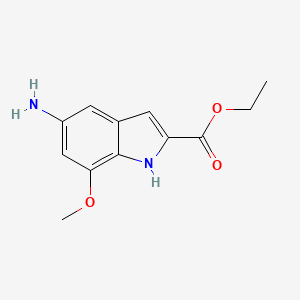
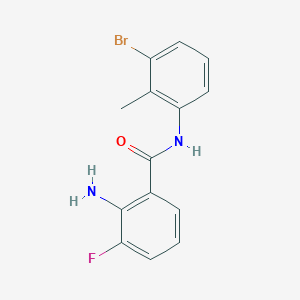
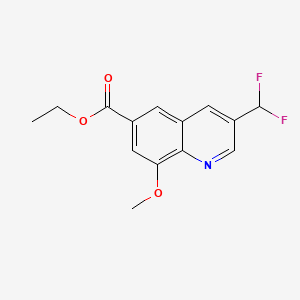
![tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13919247.png)
